molecular formula C6H4F3IN2 B1400888 2-Amino-4-iodo-5-(trifluoromethyl)pyridine CAS No. 1227515-42-5

2-Amino-4-iodo-5-(trifluoromethyl)pyridine

Cat. No. B1400888
CAS RN: 1227515-42-5
M. Wt: 288.01 g/mol
InChI Key: AYYREHGAPQGKJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-4-iodo-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C6H4F3IN2 and a molecular weight of 288.01 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with an amino group at the 2nd position, an iodine atom at the 4th position, and a trifluoromethyl group at the 5th position .

Scientific Research Applications

Chemical Synthesis and Biological Evaluation

  • 2-Amino-4-iodo-5-(trifluoromethyl)pyridine derivatives have been synthesized for potential applications in anticancer treatments. For instance, novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives exhibited promising bioactivity against cancer cell lines like A549 (Lung cancer), MCF7 (Breast cancer), DU145 (Prostate cancer), and HeLa (Cervical cancer) at micromolar concentrations (Chavva et al., 2013).

Spectroscopy and Material Science

  • The compound has been utilized in the synthesis of compounds for spectroscopic studies, particularly in the field of molecular spectroscopy. For example, studies were conducted on compounds synthesized through reactions involving N1,N3-di(pyridin-2-yl)-malonamide, demonstrating the potential for exploring non-linear optical (NLO) properties and molecular docking analyses, hinting at their utility in material science and pharmaceuticals (Jayarajan et al., 2019).

Molecular Docking and Structural Analysis

  • Structural and spectroscopic studies of similar pyridine derivatives have been conducted, highlighting their potential as bioactive agents. For instance, 2-amino-3-chloro-5-trifluoromethyl pyridine (a similar compound) was studied for its antitumor activity and molecular docking analysis, providing insights into its inhibitory nature against specific genes associated with tenosynovial giant-cell tumors (Mohamed Asath et al., 2017).

Industrial and Environmental Applications

  • Though not directly related to this compound, the synthesis and toxicity profiles of similar compounds have been explored, suggesting potential environmental and industrial applications. For instance, the toxicity profile of 5-amino-2-(trifluoromethyl)pyridine was studied after a poisoning event, revealing its absorption through the respiratory tract and toxic effects on the human body, thereby emphasizing the need for caution in industrial applications (Tao et al., 2022).

Safety and Hazards

The safety data sheet for “2-Amino-4-iodo-5-(trifluoromethyl)pyridine” suggests that it should be handled with care. Personal protective equipment should be worn, and contact with skin, eyes, and clothing should be avoided. If inhaled or ingested, medical attention should be sought immediately .

Future Directions

Trifluoromethylpyridines, including “2-Amino-4-iodo-5-(trifluoromethyl)pyridine”, have found applications in the agrochemical and pharmaceutical industries. It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Biochemical Analysis

Biochemical Properties

2-Amino-4-iodo-5-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a reagent in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules. The compound’s trifluoromethyl group and iodine atom contribute to its reactivity, allowing it to participate in substitution and condensation reactions. These interactions are essential for the synthesis of compounds that can inhibit or activate specific enzymes, thereby influencing biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of various signaling molecules, leading to changes in cellular responses. For instance, it can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells. Additionally, this compound can impact cellular metabolism by interacting with enzymes that regulate metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert gas conditions at low temperatures. Its degradation products can have different biochemical properties, which may affect cellular processes differently over time. Long-term studies in vitro and in vivo are essential to understand the compound’s temporal effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage or disruption of metabolic processes. Threshold effects are often observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, influencing the levels of metabolites within cells. The compound’s trifluoromethyl group and iodine atom play a crucial role in its metabolic activity, allowing it to participate in reactions that modify metabolic flux. These interactions can lead to changes in the concentration of specific metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine the compound’s localization and accumulation within specific cellular compartments. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical applications .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects precisely where needed within the cell. Understanding the subcellular localization of this compound can provide insights into its role in various biochemical processes .

properties

IUPAC Name

4-iodo-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3IN2/c7-6(8,9)3-2-12-5(11)1-4(3)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYREHGAPQGKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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